molecular formula C16H16ClNO B263664 N-(3-chlorophenyl)-4-isopropylbenzamide

N-(3-chlorophenyl)-4-isopropylbenzamide

Cat. No.: B263664
M. Wt: 273.75 g/mol
InChI Key: BTVRQLDYZJCBDG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-isopropylbenzamide is a benzamide derivative featuring a 4-isopropyl-substituted benzoyl group linked to a 3-chlorophenylamine moiety. Benzamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric properties imparted by substituents .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-6-8-13(9-7-12)16(19)18-15-5-3-4-14(17)10-15/h3-11H,1-2H3,(H,18,19)

InChI Key

BTVRQLDYZJCBDG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-Substituted Benzamides
  • N-(2-((4-Chlorobenzyl)amino)...-4-methylbenzamide (): A 4-methyl substituent reduces steric hindrance compared to isopropyl, which may improve synthetic yield (65% vs. 60% for a cyclohexyl-substituted analog in ) .
  • 4-Isopropyl-N-{4-[(thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): The sulfonyl-thiazole group at the 4-position increases molecular weight (401.50 g/mol) and polarity, likely altering solubility and biological activity .
N-Substituted Aromatic Moieties
  • 3-Chlorophenyl vs. 3-Hydroxyphenyl (): Replacing chlorine with a hydroxyl group (as in 3-chloro-N-(3-hydroxyphenyl)benzamide) reduces molecular weight (247.68 g/mol vs. ~316 g/mol for chlorobenzoyl analogs) and introduces hydrogen-bonding capacity, impacting solubility .
  • 3-Chlorophenethyl vs. 3-Chlorophenyl (): The phenethyl spacer in N-(3-chlorophenethyl)-4-nitrobenzamide may enhance conformational flexibility compared to the direct aryl linkage in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
N-(3-Chlorophenyl)-4-isopropylbenzamide* ~316 (estimated) N/A N/A 4-isopropyl, 3-chlorophenyl -
N-(2-(Cyclohexylamino)...benzamide - 167 60 4-isopropyl, cyclohexylamino
N-(4-Chlorobenzyl)-4-methylbenzamide 464.98 142.9–143.4 65 4-methyl, 4-chlorobenzyl
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide 316.78 N/A N/A 3-chlorobenzoyl, isopropyl

*Estimated based on analogs.

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